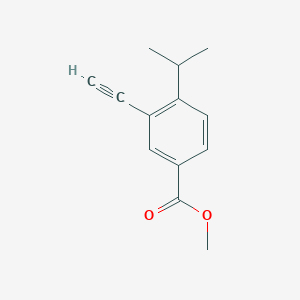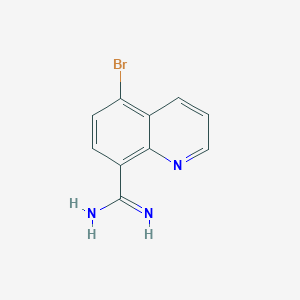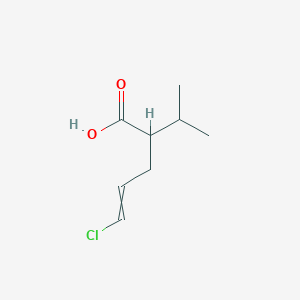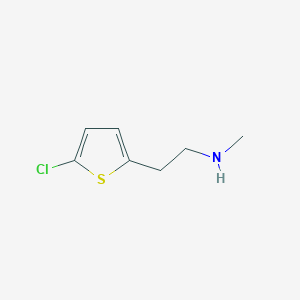![molecular formula C9H14N2O B13651615 [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13651615.png)
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound belonging to the pyrazole family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s structure consists of a pyrazole ring substituted with a cyclobutylmethyl group and a hydroxymethyl group, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of cyclobutylmethyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups replace hydrogen atoms. Reagents like halogenating agents (e.g., N-bromosuccinimide) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrazoles, other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in modulating enzyme activity and receptor binding, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for applications in polymer production and material science.
Mécanisme D'action
The mechanism by which [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for therapeutic applications .
Comparaison Avec Des Composés Similaires
[1-(Cyclobutylmethyl)-1H-pyrazol-5-amine]: This compound shares a similar pyrazole structure but with an amine group instead of a hydroxymethyl group.
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: Another closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: [1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for various applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
[2-(cyclobutylmethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c12-7-9-4-5-10-11(9)6-8-2-1-3-8/h4-5,8,12H,1-3,6-7H2 |
Clé InChI |
HGMXRMHNYMUVNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN2C(=CC=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
![Benzo[d]isothiazole-6-carbonitrile](/img/structure/B13651584.png)


![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)



